molecular formula C24H17F3N2O2 B4569243 2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE

2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE

Cat. No.: B4569243
M. Wt: 422.4 g/mol
InChI Key: JNUITBWROOPPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the quinoline ring produces dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its structure and function. Additionally, the methoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of a quinoline core with methoxyphenyl and trifluoromethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2/c1-31-16-12-10-15(11-13-16)22-14-18(17-6-2-4-8-20(17)28-22)23(30)29-21-9-5-3-7-19(21)24(25,26)27/h2-14H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUITBWROOPPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE
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2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE
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2-(4-METHOXYPHENYL)-N~4~-[2-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE

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